3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
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Overview
Description
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce a variety of ethers or esters.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
The presence of the phenolic group in 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol imparts unique chemical properties, such as the ability to participate in hydrogen bonding and undergo specific chemical reactions
Properties
CAS No. |
1856073-63-6 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12/h4-6,8,10,15,18H,3,7,9H2,1-2H3 |
InChI Key |
CYWHONQDLDPLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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